4-Hydroxytranylcypromine
Overview
Description
Synthesis Analysis
The synthesis of trans-4-hydroxyproline, a compound structurally similar to 4-Hydroxytranylcypromine, has been studied extensively. The synthesis was performed using two modules: a α-ketoglutarate (α-KG) synthesis module and L-proline synthesis with hydroxylation module . The biosynthetic pathway was strengthened while branching pathways were disrupted, resulting in increased metabolic flow of α-ketoglutarate in the Tricarboxylic acid cycle .Chemical Reactions Analysis
Tranylcypromine, a related compound, acts via irreversible inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes responsible for the catabolism of various neurotransmitters . At higher doses, tranylcypromine also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser .Scientific Research Applications
Monoamine Oxidase Inhibition : 4-Methoxytranylcypromine (MeOTCP), a ring-substituted analogue of tranylcypromine, shows greater inhibition of type A monoamine oxidase in the brain, liver, and heart compared to tranylcypromine. This suggests potential antidepressant effects similar to tranylcypromine (R. L. Sherry-McKenna et al., 1992) (Biological psychiatry).
Metabolite Detection and Quantitation : Studies have confirmed the formation of p-hydroxytranylcypromine from tranylcypromine in rat brains. This metabolite also inhibits monoamine oxidase, suggesting its potential role in the pharmacological profile of tranylcypromine (G. Baker et al., 2005) (Journal of Neural Transmission).
Analysis of Hydroxyproline : Although not directly related to 4-Hydroxytranylcypromine, studies on 4-Hydroxyproline, a specific amino acid of collagen, provide insights into analytical techniques that could be relevant for studying this compound and its metabolites. These studies focus on developing sensitive and specific methods for the detection and quantification of hydroxyproline, which could be applicable in similar biochemical analyses (Yung-Kai Lin & Che-Yung Kuan, 2010) (Food Chemistry).
Pharmacological Profile of Analogues : The study of various analogues of tranylcypromine, such as para-hydroxytranylcypromine, provides insights into the pharmacological effects, including monoamine oxidase inhibition and effects on catecholamine and serotonin uptake. This is crucial for understanding the broader pharmacological applications of compounds related to this compound (A. Nazarali et al., 1987) (European Journal of Drug Metabolism and Pharmacokinetics).
Mechanism of Action
Target of Action
4-Hydroxytranylcypromine is a metabolite of Tranylcypromine , a monoamine oxidase inhibitor (MAOI) . The primary targets of this compound are the enzymes Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) . These enzymes are responsible for the oxidative deamination of several amines, including serotonin, norepinephrine, epinephrine, and dopamine .
Mode of Action
This compound, like Tranylcypromine, acts as a nonselective and irreversible inhibitor of MAO . It binds to the active site of MAO-A and MAO-B, preventing these enzymes from breaking down monoamines . This results in an increase in the levels of monoamines, such as serotonin, norepinephrine, and dopamine .
Biochemical Pathways
The inhibition of MAO-A and MAO-B by this compound affects several biochemical pathways. The most significant is the increase in the levels of monoamines in the synaptic cleft . This can lead to enhanced neurotransmission, which is thought to alleviate symptoms of depression .
Pharmacokinetics
Tranylcypromine has a bioavailability of 50% , and it is metabolized in the liver . Its metabolites, including this compound, are less potent MAO inhibitors than Tranylcypromine itself . The elimination half-life of Tranylcypromine is about 2.5 hours , and it is excreted in urine and feces .
Result of Action
The inhibition of MAO by this compound leads to an increase in the levels of monoamines in the brain . This can result in improved mood and reduced symptoms of depression . It’s important to note that the metabolites of tranylcypromine, including this compound, are less potent mao inhibitors than tranylcypromine itself .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain foods and medications can interact with MAOIs, leading to potentially dangerous increases in blood pressure . Therefore, individuals taking MAOIs are often advised to avoid foods high in tyramine and to be cautious with certain medications .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Hydroxytranylcypromine interacts with various enzymes and proteins, primarily monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) . These enzymes are responsible for the catabolism of various neurotransmitters . The interaction between this compound and these enzymes is irreversible and nonselective .
Cellular Effects
This compound influences cell function by modulating the levels of neurotransmitters in the brain . It can impact cell signaling pathways, gene expression, and cellular metabolism, primarily through its inhibition of MAO-A and MAO-B .
Molecular Mechanism
The molecular mechanism of action of this compound involves irreversible inhibition of MAO-A and MAO-B . This inhibition prevents the breakdown of neurotransmitters, leading to increased levels in the brain . The compound may also act as a norepinephrine reuptake inhibitor and weak dopamine releaser at higher doses .
Temporal Effects in Laboratory Settings
While the half-life of this compound is relatively short, its pharmacodynamic effects can last several days to weeks due to the irreversible inhibition of MAO . Over time, this can lead to sustained increases in neurotransmitter levels .
Dosage Effects in Animal Models
Its parent compound, tranylcypromine, has been shown to have significant antidepressant effects in animal models .
Metabolic Pathways
This compound is involved in the metabolic pathway of tranylcypromine, being one of its metabolites . It is less potent as an MAO inhibitor than tranylcypromine itself .
Transport and Distribution
Tranylcypromine, its parent compound, is known to be metabolized in the liver and excreted in urine and feces .
Subcellular Localization
As a metabolite of tranylcypromine, it is likely to be found wherever tranylcypromine and its other metabolites are localized within the cell .
Properties
IUPAC Name |
4-[(1S,2R)-2-aminocyclopropyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-5-8(9)6-1-3-7(11)4-2-6/h1-4,8-9,11H,5,10H2/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADIWKXZWHXEDX-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909199 | |
Record name | 4-(2-Aminocyclopropyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90909199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104777-77-7 | |
Record name | rel-4-[(1R,2S)-2-Aminocyclopropyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104777-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxytranylcypromine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104777777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Aminocyclopropyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90909199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the presence of 4-hydroxytranylcypromine as a metabolite of tranylcypromine in Cunninghamella echinulata suggest about mammalian metabolism?
A1: The study found that Cunninghamella echinulata metabolizes tranylcypromine into several compounds, including this compound, N-acetyltranylcypromine, and the N,O-diacetyl derivative of this compound []. The identification of N-acetyltranylcypromine as the major metabolite in this fungus mirrors observations in mammalian systems. This parallel suggests that Cunninghamella echinulata could serve as a useful model for studying tranylcypromine metabolism in mammals, potentially providing insights into the formation and significance of this compound in humans as well.
Q2: The study mentions the impact of incubation conditions on tranylcypromine biotransformation. Could these conditions also influence the formation of this compound?
A2: The research highlights the impact of incubation conditions, such as temperature and agitation, on the rate and extent of tranylcypromine metabolism by Cunninghamella echinulata []. While not directly investigated for this compound, it's plausible that these factors could also influence its formation. Factors affecting fungal growth and metabolism, like glucose utilization, ammonia formation, and pH, were linked to the rate of tranylcypromine biotransformation. Therefore, optimizing these incubation conditions might be crucial for studying the specific metabolic pathways leading to this compound and understanding its potential role as a metabolite.
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